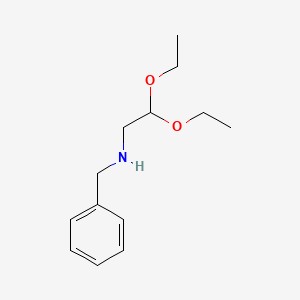
N-苄基氨基乙醛二乙基缩醛
概述
描述
Synthesis Analysis
The synthesis of compounds similar to "N-Benzylaminoacetaldehyde diethyl acetal" involves various chemical strategies, including the utilization of in situ formed acetals in reactions with other organic compounds. For example, a method for the regioselective synthesis of substituted benzo[a]fluorenes under mild reaction conditions was developed by exploiting in situ formed acetal, which facilitates intermolecular heteroalkyne metathesis and subsequent intramolecular annulation (Seetharaman & Balamurugan, 2014). Additionally, efficient acetalization of aldehydes with alcohols using photocatalysis under yellow light irradiation has been reported, highlighting a green chemistry approach to synthesizing acetals (Linyu Yu et al., 2020).
Molecular Structure Analysis
The molecular structure of acetals, including those related to "N-Benzylaminoacetaldehyde diethyl acetal," can be intricately analyzed through various spectroscopic and computational methods. The study of polymerization catalysts of acetaldehyde and its derivatives, for instance, provides insights into the molecular structure and reactivity of such compounds (Y. Kai et al., 1972).
Chemical Reactions and Properties
Acetals, including "N-Benzylaminoacetaldehyde diethyl acetal," undergo a variety of chemical reactions, demonstrating their versatile chemical properties. Research has shown that acetals can be efficiently synthesized from aldehydes and ketones using bismuth triflate, highlighting a simple procedure for the formation of these compounds (Nicholas M. Leonard et al., 2002). Furthermore, the action of acid chlorides on benzaldehyde di-n-butylacetal at low temperatures has been studied, revealing the formation of esters and ethers, depending on the reacting acid chloride (S. Raja & A. J. Bosco, 2012).
Physical Properties Analysis
The physical properties of "N-Benzylaminoacetaldehyde diethyl acetal" and related compounds, such as solubility, melting point, and boiling point, are essential for understanding their behavior in various chemical environments. Studies on the synthesis and properties of acetals can provide valuable data on these aspects, which are crucial for their application in synthetic chemistry (V. M. Silva & A. Rodrigues, 2001).
Chemical Properties Analysis
The chemical properties of acetals, including reactivity, stability, and compatibility with various chemical reagents, are central to their application in organic synthesis. Research into the catalysis and mechanisms of acetal formation, as well as their subsequent transformations, sheds light on these properties. For instance, the iron-catalyzed tandem oxidative coupling and acetal hydrolysis reaction for preparing formylated heteroarenes exemplifies the innovative approaches to modifying the chemical structure and properties of acetals (Yue Wu et al., 2021).
科学研究应用
环化研究
N-苄基氨基乙醛二乙基缩醛已在环化研究中得到探索。布朗、戴克和森斯伯里(1969 年)的研究表明其在制备各种异喹啉衍生物中的用途,为这些缩醛的环化机理提供了见解 (Brown, Dyke, & Sainsbury, 1969)。同样,安田、久保和岛(1990 年)展示了通过用氨基乙醛二乙基缩醛对二苯乙烯进行光氨化来合成异喹啉前体的过程 (Yasuda, Kubo, & Shima, 1990)。
缩醛合成
N-苄基氨基乙醛二乙基缩醛在缩醛合成中的作用在各种研究中得到强调。伦纳德等人(2002 年)讨论了使用三氟甲磺酸铋从醛和酮生成缩醛,这与类似化合物的合成有关 (Leonard et al., 2002)。此外,俞等人(2020 年)提出了一种使用光催化剂对醛与醇进行缩醛化的环保方法,该方法可适用于 N-苄基氨基乙醛二乙基缩醛等化合物 (Yu et al., 2020)。
异喹啉及其他衍生物的合成
研究还集中于使用 N-苄基氨基乙醛二乙基缩醛合成异喹啉和其他衍生物。洪和德伍拉帕利(2009 年)报道了 2-四氢萘酮的合成,表明该化合物在创建复杂有机结构中的用途 (Hon & Devulapally, 2009)。此外,费罗等人(1988 年)探索了碳水化合物亚苄基缩醛的制备,表明了碳水化合物衍生物合成的潜力 (Ferro, Mocerino, Stick, & Tilbrook, 1988)。
各种化学转化
研究还调查了涉及 N-苄基氨基乙醛二乙基缩醛的各种化学转化。格拉尼克等人(1973 年)合成了 N-甲基哌啶-2-酮的二乙基缩醛并研究了其反应,证明了此类化合物在化学合成中的多功能性 (Granik, Sukhoruchkin, Kuryatov, Pakhomov, & Glushkov, 1973)。
安全和危害
This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to avoid contact with skin and eyes .
属性
IUPAC Name |
N-benzyl-2,2-diethoxyethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2/c1-3-15-13(16-4-2)11-14-10-12-8-6-5-7-9-12/h5-9,13-14H,3-4,10-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXFVQTYQHWRYOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CNCC1=CC=CC=C1)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Benzylaminoacetaldehyde diethyl acetal | |
CAS RN |
61190-10-1 | |
| Record name | (Benzylamino)acetaldehyde diethyl acetal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


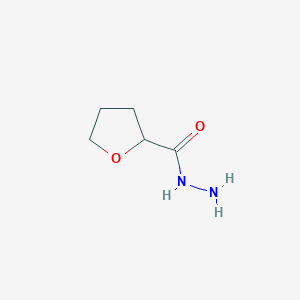
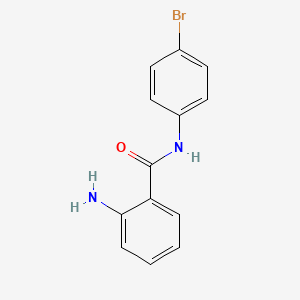

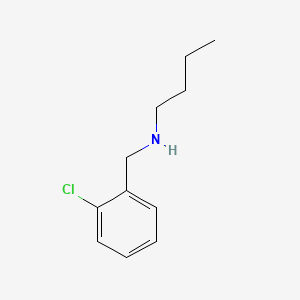
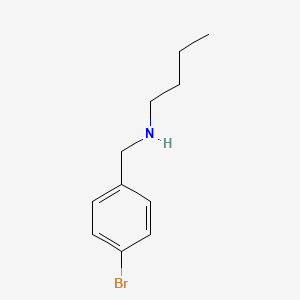
![4-({6-Amino-2-[(4-cyanophenyl)amino]pyrimidin-4-yl}oxy)-3,5-dimethylbenzonitrile](/img/structure/B1267992.png)
![2-[(Butylamino)methyl]phenol](/img/structure/B1267993.png)


![6-Bromo-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B1267996.png)
![2-([1,1'-Biphenyl]-4-yl)-2-oxoacetaldehyde hydrate](/img/structure/B1268007.png)

![Bicyclo[3.2.0]heptan-6-one](/img/structure/B1268011.png)